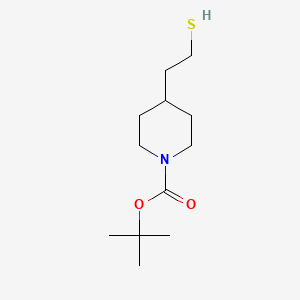
2-Amino-3-bromonaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-bromonaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the third position, and two ketone groups at the first and fourth positions on the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-bromonaphthalene-1,4-dione typically involves the reaction of 2,3-dibromonaphthalene-1,4-dione with an amine. One common method is to dissolve 2,3-dibromonaphthalene-1,4-dione in a solvent such as dichloromethane and then add the amine (e.g., pyridine-2-ylmethanamine or pyridine-4-ylmethanamine) under stirring conditions . The reaction mixture is then subjected to various analytical techniques such as NMR, FTIR, and mass spectrometry to confirm the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-bromonaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, where the compound can be reduced to its corresponding hydroquinone or oxidized further.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride and oxidizing agents like potassium permanganate are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthoquinones depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include hydroquinones and further oxidized naphthoquinones.
Applications De Recherche Scientifique
2-Amino-3-bromonaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-3-bromonaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as a chemosensor for detecting metal ions such as mercury (Hg2+) and nickel (Ni2+). The detection mechanism is based on the compound’s ability to form complexes with these metal ions, leading to changes in its optical properties . Additionally, the compound’s quinone structure allows it to participate in redox reactions, which can influence cellular processes and pathways.
Comparaison Avec Des Composés Similaires
2-Aminonaphthalene-1,4-dione: Lacks the bromine atom at the third position.
2-Bromo-3-(methylamino)naphthalene-1,4-dione: Contains a methylamino group instead of an amino group.
2-Bromo-3-(pentylamino)naphthalene-1,4-dione: Contains a pentylamino group instead of an amino group.
Uniqueness: 2-Amino-3-bromonaphthalene-1,4-dione is unique due to the presence of both an amino group and a bromine atom on the naphthoquinone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
7208-14-2 |
|---|---|
Formule moléculaire |
C10H6BrNO2 |
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
2-amino-3-bromonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6BrNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 |
Clé InChI |
YUZPBTZDKHZAQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)N |
Solubilité |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



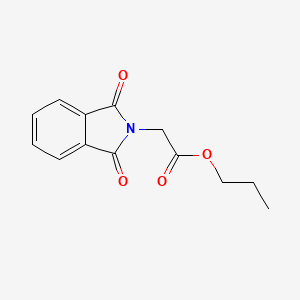


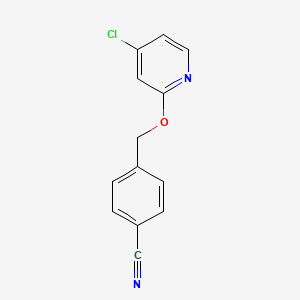

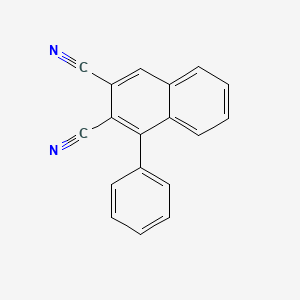

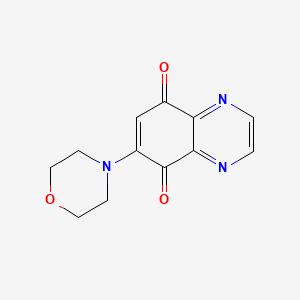
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)
